

A Comparative Analysis of Mini Gastrin I Analogues in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This guide provides a comprehensive comparative analysis of Mini Gastrin I (MG) and its analogues as targeted agents in various tumor models. Mini Gastrin I, a peptide fragment of human gastrin, demonstrates high affinity for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and neuroendocrine tumors.[1][2][3] This overexpression makes the CCK2R an attractive target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[4][5] This guide will delve into the performance of different MG analogues, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Performance of Radiolabeled Mini Gastrin I Analogues: A Comparative Overview

The therapeutic and diagnostic efficacy of Mini Gastrin I is primarily harnessed by conjugating it with chelators like DOTA, NOTA, or NODAGA, which can then be radiolabeled with isotopes such as Lutetium-177 (177Lu), Gallium-68 (68Ga), or Indium-111 (111In).[6] These radiolabeled analogues allow for targeted delivery of radiation to tumor cells. The following tables summarize key quantitative data from preclinical studies, comparing the tumor uptake and therapeutic effects of various Mini Gastrin I analogues in different tumor models.



Analogue	Radiolabel	Tumor Model	Tumor Uptake (%ID/g or %IA/g)	Key Findings	Reference
DOTA-PP- F11N	¹⁷⁷ Lu	A431/CCKBR Xenograft	Not explicitly stated in %ID/g, but significant tumor growth inhibition observed.	Combination with everolimus resulted in an average tumor size of 0.3 cm³ compared to 0.97 cm³ in the control group. Median survival increased from 19.5 to 43 days.[6]	[6]
DOTA-MG0	⁶⁸ Ga	AR42J Xenograft	4.4 ± 1.3 %ID/g at 1 hour post- injection.	Tumor uptake was blocked by co-administratio n of excess unlabeled peptide, indicating CCK2R-mediated uptake.[7]	[7]
DOTA-cyclo- MG1	¹⁷⁷ Lu	A431-CCK2R Xenograft	3.74 ± 1.27 %IA/g at 30 min and 3.50 ± 0.78 %IA/g	Demonstrate d a receptor- specific therapeutic effect with a	[2][4]



			at 4 hours post-injection.	1.7- to 2.6- fold increase in tumor volume doubling time.[2]	
DOTA-cyclo- MG2	¹⁷⁷ Lu	A431-CCK2R Xenograft	3.91 ± 1.59 %IA/g at 30 min and 3.72 ± 1.23 %IA/g at 4 hours post-injection.	Similar therapeutic efficacy to DOTA-cyclo- MG1.[2]	[2][4]
¹⁷⁷ Lu-PP- F11N	¹⁷⁷ Lu	A431/CCKBR Xenograft	Enhanced tumor-specific uptake when combined with mTORC1 inhibitors (1.56 to 1.79-fold increase).	Combination with everolimus (RAD001) significantly improved therapeutic efficacy.[8][9]	[8][9]
¹¹¹ In-DOTA- MGS4	¹¹¹ In	A431-CCK2R Xenograft	10.40 ± 2.21 %IA/g at 4 hours post- injection.	Showed improved enzymatic stability and higher tumor uptake compared to other analogues in the same study.[5]	[5]



⁶⁴ Cu-labeled NOTA-PP- F11	⁶⁴ Cu	CCK2 Tumor Xenograft	7.20 ± 0.44 %ID/g	Displayed a high tumor- to-blood ratio, promising for imaging applications. [6]	[6]
[¹⁷⁷ Lu]Lu-1, [¹⁷⁷ Lu]Lu-2	¹⁷⁷ Lu	A431-CCK2R Xenograft	34.72 ± 9.40% IA/g for [177Lu]Lu- 1 and 33.25 ± 6.34% IA/g for [177Lu]Lu- 2 at 4h p.i.	These analogues with proline substitutions showed enhanced tumor uptake. [10]	[10]
[⁶⁷ Ga]Ga- DOTA-CCK- 66	⁶⁷ Ga	AR42J tumor- bearing CB17-SCID mice	High in vivo stability and favorable preclinical performance.	Proof-of-concept clinical investigation in MTC patients confirmed multiple metastases. [11][12]	[11][12]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of Mini Gastrin I analogues, providing a framework for understanding the presented data.

Cell Lines and Tumor Models

 A431-CCK2R/A431/CCKBR: A human epidermoid carcinoma cell line genetically engineered to overexpress the human cholecystokinin-2 receptor. These cells are frequently used to establish subcutaneous xenografts in immunodeficient mice.[4][5][6]



- AR42J: A rat pancreatic acinar cell line that endogenously expresses the CCK2 receptor.
 This cell line is also used to create subcutaneous or intraperitoneal tumor models in mice.[7]
 [11]
- Animal Models: BALB/c nude mice and CB17-SCID mice are commonly used immunodeficient strains for establishing tumor xenografts, preventing rejection of human or rat cancer cells.[7][10][11]

Radiolabeling of Mini Gastrin I Analogues

The general procedure for radiolabeling DOTA-conjugated Mini Gastrin I analogues involves the incubation of the peptide with the desired radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in a suitable buffer (e.g., sodium acetate or HEPES) at an elevated temperature (typically 95°C) for a specific duration. The radiochemical purity is then assessed using techniques like high-performance liquid chromatography (HPLC).

Biodistribution Studies

- Animal Preparation: Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled Mini Gastrin I analogue.
- Tissue Collection: At various time points post-injection (p.i.), mice are euthanized, and organs of interest (blood, tumor, kidneys, stomach, liver, etc.) are collected and weighed.
- Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
- Data Analysis: The uptake of the radiopharmaceutical in each organ is calculated and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or injected activity per gram of tissue (%IA/g).[4][7]

In Vivo Imaging Studies

 SPECT/CT and PET/CT: Mice bearing tumor xenografts are injected with the radiolabeled Mini Gastrin I analogue. At specified time points, imaging is performed using a small-animal SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) scanner, often in combination with a CT (Computed Tomography) scanner for



anatomical reference.[7][13] This allows for non-invasive visualization of tumor targeting and biodistribution of the radiopharmaceutical.

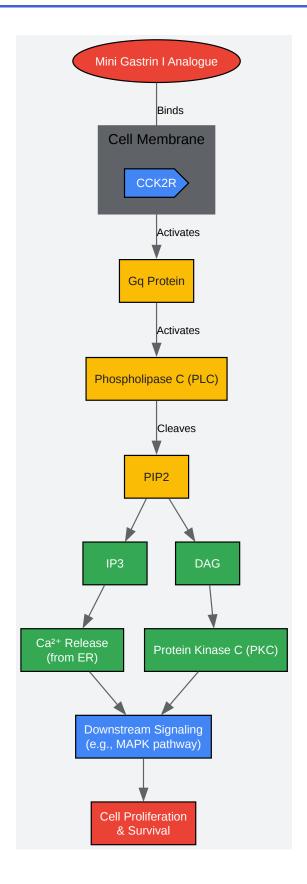
Therapeutic Efficacy Studies

- Treatment Groups: Tumor-bearing mice are randomized into different treatment groups: a control group (receiving vehicle), a group receiving the radiolabeled Mini Gastrin I analogue, and potentially groups receiving a combination therapy.[6]
- Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: The study endpoints typically include the assessment of tumor growth inhibition and overall survival.[6]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.





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Caption: CCK2R Signaling Pathway Activation by Mini Gastrin I.





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Caption: Preclinical Evaluation Workflow for Mini Gastrin I Analogues.

Conclusion

Radiolabeled Mini Gastrin I analogues represent a promising class of radiopharmaceuticals for the diagnosis and treatment of CCK2R-expressing tumors. The ongoing development of new analogues with improved stability, pharmacokinetics, and tumor-targeting properties continues to advance this therapeutic strategy.[5][14] Furthermore, combination therapies, such as the co-administration of mTORC1 inhibitors, have shown potential to significantly enhance the therapeutic efficacy of Mini Gastrin I-based PRRT.[9] The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to translate these promising preclinical findings into effective cancer treatments.

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- To cite this document: BenchChem. [A Comparative Analysis of Mini Gastrin I Analogues in Diverse Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549806#comparative-analysis-of-mini-gastrin-i-in-different-tumor-models]

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